(E)-3-(3-ethoxyacrylamido)benzoic acid
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Overview
Description
(E)-3-(3-ethoxyacrylamido)benzoic acid is an organic compound that features both an ethoxyacrylamido group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-ethoxyacrylamido)benzoic acid typically involves the reaction of 3-amino benzoic acid with ethyl acrylate under specific conditions to form the ethoxyacrylamido derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amino group on the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-ethoxyacrylamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ethoxyacrylamido group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
(E)-3-(3-ethoxyacrylamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(3-ethoxyacrylamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The ethoxyacrylamido group can interact with active sites of enzymes, while the benzoic acid moiety can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(3-ethoxyacrylamido)benzoic acid: Lacks the (E)-configuration, which may affect its reactivity and binding properties.
3-amino benzoic acid: Precursor in the synthesis of (E)-3-(3-ethoxyacrylamido)benzoic acid, lacks the ethoxyacrylamido group.
Ethyl acrylate: Reactant used in the synthesis, lacks the benzoic acid moiety.
Uniqueness
This compound is unique due to its combination of an ethoxyacrylamido group and a benzoic acid moiety, which imparts specific chemical and biological properties. The (E)-configuration may also influence its reactivity and interactions with molecular targets, making it distinct from similar compounds.
Properties
IUPAC Name |
3-[[(E)-3-ethoxyprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-7-6-11(14)13-10-5-3-4-9(8-10)12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGOVZHTUYCIT-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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